Methyl 2-hexyloxirane-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hexyloxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-4-5-6-7-10(8-13-10)9(11)12-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWMEAGXTCTSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(CO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Methyl 2 Hexyloxirane 2 Carboxylate and Analogues
Stereoselective Epoxidation Approaches for Oxirane Ring Formation
The formation of the oxirane (epoxide) ring is a key step in the synthesis of Methyl 2-hexyloxirane-2-carboxylate. The precursor for this transformation is typically an α,β-unsaturated ester, specifically methyl 2-octenoate. Since the target molecule contains a trisubstituted oxirane, achieving stereoselectivity—the control of the three-dimensional arrangement of atoms—is a significant synthetic challenge.
Catalytic Asymmetric Epoxidation Techniques
Catalytic asymmetric epoxidation uses a small amount of a chiral catalyst to transfer an oxygen atom to the double bond, creating a specific enantiomer of the epoxide in excess. For electron-deficient olefins like α,β-unsaturated esters, nucleophilic epoxidation methods are often more effective than electrophilic ones. sciforum.netresearchgate.netorganicreactions.org
Several powerful techniques have been developed for this purpose:
Metal-Peroxide Systems with Chiral Ligands: These methods employ a metal, such as zinc, lithium, or manganese, complexed with a chiral ligand. rsc.orgthieme-connect.com This complex then acts as a chiral oxidant. For instance, iron(II) catalysts with chiral phenanthroline-based ligands have been used for the asymmetric epoxidation of trisubstituted α,β-unsaturated esters, yielding products with high enantioselectivity (93–99% ee). thieme-connect.com Manganese complexes are also effective for the epoxidation of electron-deficient alkenes using hydrogen peroxide as the oxidant. thieme-connect.comgoogle.com
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysts, often derived from cinchona alkaloids like quinine (B1679958) and quinidine, can mediate the epoxidation of enones and related substrates. researchgate.netrsc.org These catalysts facilitate the reaction between an aqueous oxidant (e.g., hydrogen peroxide) and the organic substrate.
Polyamino Acid Catalysis: Polypeptides, such as poly-L-leucine, can catalyze the asymmetric epoxidation of α,β-unsaturated ketones (enones) with high enantioselectivity, a method pioneered by Juliá and Colonna. researchgate.net This approach is a classic example of organocatalysis applied to epoxidation.
The choice of catalyst and reaction conditions is crucial and depends on the specific substrate. For a precursor like methyl 2-octenoate, a nucleophilic epoxidation strategy would be necessary.
Table 1: Comparison of Asymmetric Epoxidation Methods for Electron-Deficient Alkenes
| Method | Catalyst Type | Typical Oxidant | Key Features |
| Metal-Ligand Complexes | Chiral ligand coordinated to a metal (e.g., Fe, Mn, Zn) | Hydrogen Peroxide (H₂O₂) or Alkyl Hydroperoxides (TBHP) | High enantioselectivities possible; catalyst design is modular. rsc.orgthieme-connect.comthieme-connect.com |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salts (e.g., from Cinchona alkaloids) | Aqueous H₂O₂, NaOCl | Operationally simple; suitable for large-scale synthesis. rsc.org |
| Polyamino Acid Catalysis | Polypeptides (e.g., poly-L-leucine) | H₂O₂ | An early and effective organocatalytic method for enones. researchgate.net |
Diastereoselective Synthesis of Substituted Oxiranes
Diastereoselective synthesis aims to form a specific diastereomer of a molecule that has multiple stereocenters. This is typically achieved by using a starting material that already contains a chiral center, which then directs the stereochemical outcome of the subsequent reaction.
In the context of this compound, a diastereoselective epoxidation could be envisioned if a chiral element was present in the starting material. For example, if the esterification was performed with a chiral alcohol instead of methanol (B129727), the resulting chiral ester could influence the direction of the epoxidation of the double bond.
Studies on similar systems, such as γ-hydroxy-α,β-unsaturated esters, have shown that the existing stereocenter can direct the epoxidation with high diastereoselectivity. acs.orgnih.gov The stereochemical outcome is often rationalized using models like the Felkin-Anh model, which predicts the approach of the reagent relative to the existing chiral center. acs.org This substrate-controlled approach is a powerful strategy for creating specific stereoisomers of substituted oxiranes.
Chemo- and Regioselective Esterification and Transesterification Procedures
Derivatization Strategies for Analogues
The synthetic routes for this compound can be readily adapted to produce a wide range of analogues. Derivatization can be achieved by modifying either the ester group or the alkyl side chain.
Varying the Ester Group: Instead of methanol, other alcohols (e.g., ethanol, isopropanol) can be used in the esterification or transesterification step to create the corresponding ethyl, isopropyl, or other alkyl ester analogues. uohyd.ac.in Transesterification of an existing methyl ester with a different alcohol, often catalyzed by an acid or base, is a direct method for this transformation. rsc.org
Modifying the Side Chain: Analogues with different side chains can be synthesized by starting with different α,β-unsaturated acids or by using alkylation strategies. For example, a general synthesis for 2-substituted oxirane-2-carboxylic esters involves the alkylation of the dianion of methallyl alcohol, followed by Sharpless epoxidation and subsequent oxidation/esterification steps. researchgate.netsemanticscholar.org This approach allows for the introduction of various side chains.
Ring-Opening Reactions: The epoxide ring itself is a versatile functional group that can be opened by various nucleophiles to create a diverse array of derivatives, such as β-hydroxy esters or amino alcohols, although this falls outside the scope of synthesizing the oxirane itself. rsc.org
Application of Green Chemistry Principles in Synthesis
Green chemistry principles aim to make chemical processes more environmentally benign by reducing waste, using less hazardous materials, and improving energy efficiency. pnas.org These principles are increasingly being applied to the synthesis of epoxides and esters. numberanalytics.com
Greener Oxidants: A key principle of green chemistry is the use of safer reagents. In epoxidation, traditional reagents like meta-chloroperoxybenzoic acid (m-CPBA) generate significant waste. A greener alternative is hydrogen peroxide (H₂O₂), whose only byproduct is water. numberanalytics.com
Chemoenzymatic Epoxidation: A prominent green strategy is chemoenzymatic epoxidation. This method uses a lipase (B570770) enzyme, such as Candida antarctica lipase B (often immobilized as Novozym 435), to catalyze the formation of a peroxy acid from a carboxylic acid and H₂O₂. ocl-journal.orgacs.orgresearchgate.netacs.org This peroxy acid, formed in situ, then epoxidizes the alkene. This process avoids the need for strong mineral acids, proceeds under mild conditions, and often shows high selectivity. researchgate.net
Direct Enzymatic Epoxidation: An even more direct approach involves enzymes called peroxygenases, which can directly transfer an oxygen atom from H₂O₂ to a double bond without the need for a carboxylic acid intermediate. csic.es Fungal peroxygenases have shown promise for the selective epoxidation of unsaturated fatty acids and their esters. csic.es
Sustainable Solvents and Conditions: Green chemistry also encourages minimizing or eliminating the use of hazardous organic solvents. Reactions are increasingly designed to be performed in water, ionic liquids, or under solvent-free conditions. numberanalytics.com Furthermore, developing one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, minimizes waste and improves efficiency. sjf.edu
Table 2: Comparison of Traditional vs. Green Synthetic Routes
| Step | Traditional Method | Green Chemistry Approach | Environmental Benefit |
| Epoxidation | m-CPBA in chlorinated solvent (e.g., CH₂Cl₂) | Chemoenzymatic epoxidation with Lipase, H₂O₂, and a fatty acid in a biphasic system or solvent-free. acs.orgresearchgate.net | Avoids halogenated solvents; H₂O₂ byproduct is water; biodegradable catalyst. |
| Esterification | Fischer esterification with excess methanol and strong acid catalyst (e.g., H₂SO₄) | Lipase-catalyzed esterification in a non-polar solvent. | Avoids strong acids; milder reaction conditions; high selectivity. |
| Overall Process | Multi-step with workup/purification at each stage. | One-pot synthesis combining multiple steps. sjf.edu | Reduced solvent use, energy consumption, and waste generation (improved atom economy). |
Solvent-Free and Reduced-Solvent Methodologies
The reduction or elimination of volatile organic solvents is a primary goal in green chemistry to minimize environmental impact and process hazards. researchgate.net Solvent-free reaction conditions are particularly attractive, offering benefits such as reduced waste, lower costs, and often, enhanced reaction rates. researchgate.netnih.gov
One approach involves the use of heterogeneous catalysts in solvent-free systems. For instance, a silica-supported hydrazone-dioxidotungsten(VI) coordination compound has been effectively used for the epoxidation of various olefins. nih.gov In these reactions, aqueous hydrogen peroxide (H₂O₂) serves as a green oxidant. nih.gov The reactions are conducted using only the olefin, the catalyst, and H₂O₂, with the water from the oxidant solution and the liquid nature of the reactants and products providing the reaction medium. nih.gov This methodology demonstrates high efficiency and selectivity, and the heterogeneous nature of the catalyst allows for easy recovery and reuse without a significant loss of activity. nih.gov Another strategy for solvent-free conversion involves using ammonium thiocyanate (B1210189) for the synthesis of thiiranes from oxiranes, highlighting the feasibility of conducting reactions on the oxirane structure without a bulk solvent medium. researchgate.net
Table 1: Solvent-Free Epoxidation of Cyclooctene (B146475)
| Catalyst | Oxidant | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Silica-supported hydrazone-dioxidotungsten(VI) | H₂O₂ | Cyclooctene | High | nih.gov |
Sustainable Catalytic Systems for Oxirane Synthesis
Sustainable catalysis focuses on using environmentally benign reagents and catalysts that are efficient, selective, and reusable. For oxirane synthesis, this often involves replacing traditional stoichiometric reagents like m-chloroperbenzoic acid (m-CPBA) with catalytic systems that utilize green oxidants such as hydrogen peroxide or molecular oxygen. nih.govorganic-chemistry.org
Transition metal-based catalysts, including those with tungsten, manganese, and rhenium, are prominent in this field. nih.govorganic-chemistry.org For example, methyltrioxorhenium (MTO) is a highly efficient catalyst for alkene epoxidation using aqueous H₂O₂. organic-chemistry.org The efficiency of MTO systems can be further enhanced by additives like 3-cyanopyridine. organic-chemistry.org Manganese-based catalysts are also effective, offering high activity for the epoxidation of a broad range of olefins with H₂O₂ or peracetic acid. organic-chemistry.org Some manganese complexes show remarkable selectivity for specific olefin geometries, such as cis-olefins. organic-chemistry.org
Layered double hydroxides (LDHs), such as ZnₓAl and MgₓAl, have been investigated as catalysts for olefin epoxidation with H₂O₂ in the presence of acetonitrile (B52724). mdpi.com These materials are prepared by co-precipitation and their catalytic activity is influenced by their chemical composition. mdpi.com The direct heterogeneous epoxidation of alkenes using water as the oxygen source represents a particularly attractive sustainable alternative. nih.gov This can be achieved on electrode surfaces like gold, though it competes with the oxygen evolution reaction. nih.gov
Table 2: Examples of Sustainable Catalytic Systems for Epoxidation
| Catalytic System | Oxidant | Key Features | Reference |
|---|---|---|---|
| Methyltrioxorhenium (MTO)/3-cyanopyridine | H₂O₂ | High efficiency and yields. | organic-chemistry.org |
| Manganese/Triazacyclononane Ligand | Peracetic Acid | High activity, selective for aliphatic cis-olefins. | organic-chemistry.org |
| ZnxAl/MgxAl Layered Double Hydroxides | H₂O₂/Acetonitrile | Catalytic activity dependent on metal composition. | mdpi.com |
| Gold (Au) Anode | H₂O (electrochemical) | Direct epoxidation using water as oxygen source. | nih.gov |
Advanced Synthetic Methodologies
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. acs.orgdss.go.th These benefits are particularly relevant for potentially hazardous or highly exothermic reactions like epoxidations.
A continuous flow process for preparing epoxides from ketones has been developed using in-situ generated (bromomethyl)lithium. acs.org This method demonstrates excellent selectivity for a variety of substrates. acs.org Good to excellent yields were obtained for the conversion of several ketones to their corresponding epoxides in a continuous flow setup. acs.org
For the epoxidation of unsaturated oils, cascade continuous processes using multiple stirred-tank reactors have been modeled and implemented. dss.go.th Such systems allow for stable product quality and lower production costs compared to batch processes. dss.go.th The chemo-enzymatic epoxidation of alkenes, which uses lipases to generate peracids in situ, has also been successfully transferred to a continuous flow process, providing an environmentally benign route to epoxides. beilstein-journals.org
Table 3: Comparison of Batch vs. Continuous Epoxidation Processes
| Feature | Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Safety | Higher risk with large volumes of reagents. | Enhanced safety due to small reaction volumes. | acs.orgdoria.fi |
| Heat & Mass Transfer | Often limited, can lead to hotspots. | Superior control, leading to better selectivity. | acs.org |
| Scalability | Challenging, not always linear. | Simpler, by extending operation time. | dss.go.th |
| Product Quality | Can vary between batches. | More stable and consistent. | dss.go.th |
Photochemical and Electrochemical Approaches to Oxirane Formation
Photochemical and electrochemical methods provide alternative energy inputs for chemical transformations, often allowing reactions to proceed under mild conditions without the need for harsh chemical reagents. researchgate.net
Electrochemical Synthesis: Electrochemical epoxidation can be achieved by using electricity to generate reactive oxidants. rsc.org A common strategy involves the use of halide mediators, where a halide ion (like Br⁻) is anodically oxidized to a species that performs the epoxidation. rsc.orgchinesechemsoc.org This Br₂/Br⁻-mediated strategy has achieved high yields (e.g., 97.5% for styrene (B11656) oxide) and Faraday efficiencies. rsc.org A more direct and greener approach uses water as the oxygen source. rsc.orgacs.org In these systems, water is oxidized at an anode, sometimes with the help of a catalyst like manganese oxide, to form reactive oxygen species that epoxidize the alkene. nih.govacs.org This method can generate hydrogen gas as a valuable byproduct. acs.org For instance, the electro-mediated epoxidation of cyclooctene using a non-halide approach yielded the corresponding epoxide in 96% yield with a faradaic efficiency of 74%. rsc.org
Photochemical Synthesis: Photochemistry can be used to generate epoxides by activating either the substrate or a catalyst with light. researchgate.netdntb.gov.ua Visible-light photoredox catalysis has been employed for the epoxidation of α,β-unsaturated ketones, driven by a catalyst like tetraphenylporphine (H₂TPP) in the presence of molecular oxygen. organic-chemistry.org This reaction can be significantly accelerated using flow synthesis. organic-chemistry.org Another innovative photochemical method involves the decarboxylative stereospecific epoxidation of trans-cinnamic acids using aryldiazonium salts, promoted by visible light and a copper catalyst. acs.org The photoreaction of oxirane itself has been studied to understand its dissociation mechanism, which follows the Gomer-Noyes mechanism involving ring opening, proton transfer, and C-C bond breaking. acs.org
Enzymatic and Biocatalytic Pathways for Oxirane Synthesis
Biocatalysis offers an exceptionally selective and environmentally friendly route to oxiranes, particularly for producing enantiopure compounds. acs.orgresearchgate.net These reactions occur under mild conditions of temperature and pressure, minimizing energy consumption and byproduct formation. mdpi.comrsc.org
Two main enzymatic strategies are employed: the direct epoxidation of an alkene and the kinetic resolution of a racemic epoxide. researchgate.netresearchgate.net
Direct Epoxidation: Monooxygenases are a key class of enzymes that can directly transfer an oxygen atom from molecular oxygen to an alkene double bond. tandfonline.comscispace.com Systems like cytochrome P450s and styrene monooxygenases are well-known for this transformation. researchgate.net Fungal unspecific peroxygenases (UPOs) represent another promising class of biocatalysts. csic.es UPOs are robust, extracellular enzymes that only require hydrogen peroxide as a co-substrate to perform selective epoxidation on a range of substrates, including long-chain terminal alkenes. csic.es
Chemo-enzymatic Epoxidation: A widely used chemo-enzymatic method involves lipases. beilstein-journals.orgmdpi.com In this system, the lipase does not directly epoxidize the alkene. Instead, it catalyzes the formation of a peroxy acid from a carboxylic acid and an oxidant like H₂O₂. beilstein-journals.orgresearchgate.net This peroxy acid then acts as the epoxidizing agent in a subsequent chemical step. beilstein-journals.org Lipases such as Novozym® 435 (from Candida antarctica) and lipases from Aspergillus niger have been successfully used in this two-step, one-pot process. beilstein-journals.orgmdpi.com
Table 4: Overview of Biocatalytic Systems for Epoxidation
| Enzyme Type | Reaction Type | Example Substrate | Key Advantages | Reference |
|---|---|---|---|---|
| Lipase (e.g., Novozym® 435) | Chemo-enzymatic (in situ peracid formation) | Various Olefins | Mild conditions, high efficiency, applicable in flow. | beilstein-journals.orgmdpi.com |
| Monooxygenase | Direct Epoxidation | Styrene, Propylene | High stereoselectivity for chiral epoxides. | researchgate.nettandfonline.com |
| Unspecific Peroxygenase (UPO) | Direct Epoxidation | Long-chain terminal alkenes | Robust, extracellular, only requires H₂O₂. | csic.es |
| Epoxide Hydrolase (EH) | Kinetic Resolution | Racemic Epoxides | Produces enantiopure epoxides and diols. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Hexyloxirane 2 Carboxylate
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The inherent ring strain of epoxides makes them susceptible to ring-opening reactions when treated with nucleophiles. chim.it These reactions are of significant interest as they allow for the introduction of diverse functionalities and the construction of complex molecular architectures. chim.it
Regioselective and Stereospecific Ring-Opening Pathways
The ring-opening of unsymmetrical epoxides can proceed via two different pathways, leading to a mixture of regioisomers. The outcome of the reaction is highly dependent on the nature of the substrate, the nucleophile, and the reaction conditions. In the case of 2,2-disubstituted epoxides like methyl 2-hexyloxirane-2-carboxylate, the attack of a nucleophile can occur at either of the two carbon atoms of the oxirane ring.
Under basic or neutral conditions, the reaction generally follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. For this compound, this would be the C3 carbon. This pathway leads to the formation of a specific regioisomer. The stereochemistry of the reaction is also well-defined, with the nucleophilic attack proceeding with inversion of configuration at the attacked carbon center. researchgate.net
In contrast, under acidic conditions, the reaction mechanism can shift towards an SN1-like character. The epoxide oxygen is first protonated, followed by the opening of the ring to form a carbocation intermediate. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the positive charge. For this compound, this would favor attack at the C2 position. However, the stability of the resulting carbocation and the potential for rearrangements must be considered.
Studies on analogous 2,2-disubstituted epoxides have shown that the regioselectivity of the ring-opening can be controlled by the choice of catalyst and reaction conditions. acs.orgnih.gov For instance, the use of certain Lewis acids can favor the formation of one regioisomer over the other. acs.org
| Reaction Conditions | Predominant Site of Attack | Mechanism | Stereochemistry |
|---|---|---|---|
| Basic/Neutral | Less substituted carbon (C3) | SN2 | Inversion of configuration |
| Acidic | More substituted carbon (C2) | SN1-like | Racemization or inversion |
Reactivity with Diverse Nucleophiles (e.g., Alcohols, Amines, Thiols)
This compound is expected to react with a variety of nucleophiles, including alcohols, amines, and thiols, to yield a range of functionalized products. These reactions typically involve the opening of the epoxide ring and the formation of a new carbon-nucleophile bond.
The reaction with alcohols in the presence of an acid or base catalyst would lead to the formation of β-hydroxy ethers. The regioselectivity of this reaction would again depend on the conditions employed. Basic conditions would favor the formation of the C3-alkoxy-C2-hydroxy product, while acidic conditions could lead to the C2-alkoxy-C3-hydroxy product.
Amines , being good nucleophiles, readily open the epoxide ring to afford β-amino alcohols. These products are valuable building blocks in the synthesis of various biologically active compounds. nih.gov The reaction is generally regioselective, with the amine attacking the less substituted carbon atom.
Thiols , in the presence of a base, are converted to the more nucleophilic thiolates, which can efficiently open the epoxide ring to yield β-hydroxy sulfides. These reactions are typically highly regioselective, with the thiolate attacking the less hindered carbon atom of the epoxide.
| Nucleophile | Product Type | General Structure |
|---|---|---|
| Alcohol (ROH) | β-Hydroxy Ether | |
| Amine (RNH2) | β-Amino Alcohol | |
| Thiol (RSH) | β-Hydroxy Sulfide |
Electrophilic Activation and Rearrangement Reactions
Epoxides can be activated by electrophiles, most notably Lewis acids, which coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack and prone to rearrangement. wikipedia.org
Lewis Acid-Catalyzed Transformations of Oxiranes
Lewis acids play a crucial role in modulating the reactivity and selectivity of epoxide transformations. wikipedia.org The coordination of a Lewis acid to the oxygen atom of the oxirane ring polarizes the C-O bonds, facilitating their cleavage. This activation can lead to a variety of outcomes, including enhanced rates of nucleophilic attack, altered regioselectivity, and the initiation of rearrangement reactions. nih.gov
The choice of Lewis acid can significantly influence the course of the reaction. Hard Lewis acids, such as BF₃, tend to promote carbocationic intermediates and rearrangements, while softer Lewis acids may favor direct nucleophilic attack.
Rearrangements Leading to Carbonyl Compounds and Other Skeletons
The activation of epoxides with Lewis acids can induce rearrangement reactions, leading to the formation of carbonyl compounds. mvpsvktcollege.ac.inberhamporegirlscollege.ac.insolubilityofthings.com A common rearrangement is the pinacol-type rearrangement, where a substituent on one of the epoxide carbons migrates to the adjacent carbon, resulting in the formation of a ketone or an aldehyde. In the case of this compound, a Lewis acid-catalyzed rearrangement could potentially lead to the formation of a β-keto ester.
Another possible rearrangement is the Meinwald rearrangement, which involves the conversion of an epoxide to a carbonyl compound under acidic conditions. researchgate.net For this compound, this could involve the migration of the hexyl group or the ester-bearing carbon, leading to different carbonyl products. The migratory aptitude of the substituents and the stability of the resulting carbocationic intermediates would determine the major product. berhamporegirlscollege.ac.in
Polymerization Studies and Polymeric Applications
Oxiranes, also known as epoxides, are important monomers for the synthesis of polymers. ontosight.aiontosight.ai The ring-opening polymerization of oxiranes can be initiated by cationic, anionic, or coordination catalysts, leading to the formation of polyethers. Functionalized oxiranes, such as this compound, can be used to introduce specific functionalities into the polymer backbone or as side chains. utwente.nlacs.org
The polymerization of this compound could potentially lead to the formation of functional polyesters or polyethers, depending on the polymerization mechanism. Cationic ring-opening polymerization, for instance, would proceed via the cleavage of the C-O bonds of the oxirane ring, resulting in a polyether backbone with pendant hexyl and carboxylate groups. beilstein-journals.org
These functional polymers could have a range of applications, for example, as coatings, adhesives, or in biomedical fields as drug delivery systems. ontosight.aiontosight.aigoogle.com The presence of the carboxylate group offers a site for further modification, allowing for the tuning of the polymer's properties. utwente.nl
| Polymerization Type | Initiator Type | Resulting Polymer Structure | Potential Applications |
|---|---|---|---|
| Cationic Ring-Opening | Lewis Acids, Protonic Acids | Polyether with pendant hexyl and carboxylate groups | Coatings, Adhesives, Biomaterials |
| Anionic Ring-Opening | Strong Bases | Polyether with pendant hexyl and carboxylate groups | Surfactants, Dispersants |
| Coordination Polymerization | Transition Metal Complexes | Stereoregular Polyethers | Specialty Materials |
Controlled Ring-Opening Polymerization (ROP) Mechanisms
This compound is a suitable monomer for ring-opening polymerization (ROP), a process that yields functional polyethers. The polymerization can proceed through different mechanisms, primarily anionic or coordination ROP, depending on the initiator and catalyst system employed.
In an anionic ring-opening polymerization (AROP) , a nucleophilic initiator attacks one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an alkoxide intermediate. researchgate.net This process is then propagated by the sequential addition of more monomer units. For 2,2-disubstituted epoxides like this compound, the attack typically occurs at the less sterically hindered carbon atom. The presence of the electron-withdrawing carboxylate group can influence the regioselectivity of the ring-opening. The polymerization can be controlled to produce polymers with well-defined molecular weights and low dispersity, characteristic of a living polymerization, especially when conducted under optimized conditions. researchgate.netresearchgate.net
Coordination ROP offers another pathway, often employing metal-based catalysts. acs.org These catalysts can activate the monomer by coordinating to the oxygen atom of the oxirane ring, facilitating nucleophilic attack. This method can provide excellent control over the polymer's stereochemistry and architecture.
The table below summarizes the expected outcomes of different ROP mechanisms for this compound based on studies of similar functional epoxides. researchgate.netresearchgate.net
| ROP Mechanism | Initiator/Catalyst Examples | Expected Polymer Characteristics | Control over Polymerization |
| Anionic ROP | Alkali metal alkoxides, organolithium compounds | Linear polyethers with functional side chains | Good control, can be "living" |
| Coordination ROP | Metal-alkoxide complexes (e.g., Al, Zn, Mg-based) | Potentially stereoregular polymers | High control over architecture |
Copolymerization with Other Monomers for Advanced Materials
To tailor the properties of the resulting polymers for advanced applications, this compound can be copolymerized with a variety of other monomers. This approach allows for the synthesis of copolymers with a range of functionalities and properties.
One significant area of interest is the ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides. unife.itacs.org This process yields polyesters with alternating or random monomer sequences, depending on the catalyst and reaction conditions. The copolymerization of this compound with anhydrides like phthalic anhydride (B1165640) or succinic anhydride would introduce ester linkages into the polymer backbone, affecting properties such as biodegradability and thermal stability. unife.itacs.org
Furthermore, it can be copolymerized with other epoxides to create random or block copolymers. For instance, copolymerization with a hydrophilic epoxide like ethylene (B1197577) oxide could lead to amphiphilic block copolymers, which are of interest for applications in drug delivery and nanotechnology. The reactivity ratios of the comonomers will determine the final polymer microstructure. researchgate.net
The following table illustrates potential copolymerization strategies involving this compound.
| Comonomer Type | Example Comonomers | Resulting Copolymer Type | Potential Applications |
| Cyclic Anhydrides | Phthalic anhydride, Maleic anhydride | Polyester (B1180765) or Polyether-ester | Biodegradable materials, thermosets |
| Other Epoxides | Ethylene oxide, Propylene oxide | Functional polyether copolymer | Surfactants, drug delivery systems |
| Isothiocyanates | Phenyl isothiocyanate | Alternating copolymers | Modified polycarbonates/polyesters |
Influence of Initiator and Catalyst Systems on Polymer Architecture
The choice of the initiator and catalyst system is crucial as it dictates the architecture of the resulting polymer, including its molecular weight, dispersity, and stereochemistry. researchgate.netmasterorganicchemistry.com
For anionic ROP , the nature of the counter-ion associated with the initiator can affect the rate of polymerization and the occurrence of side reactions. Bulky counter-ions can influence the stereoselectivity of the polymerization. researchgate.net
In coordination ROP , the ligand environment of the metal center plays a pivotal role. acs.orgrsc.org Different ligand systems can lead to varying degrees of stereocontrol, potentially yielding isotactic, syndiotactic, or atactic polymers. For instance, salen-based metal complexes have been shown to be effective catalysts for the ROP of epoxides. acs.org The use of bimetallic or heterodinuclear catalysts can also enhance activity and selectivity in the copolymerization of epoxides with other monomers like CO2 or anhydrides. acs.org
Recent developments have also focused on organocatalysts, such as N-heterocyclic carbenes (NHCs) and phosphazene bases, which can promote the ROP of epoxides with high efficiency and control. researchgate.netrsc.org These metal-free systems are attractive due to their lower toxicity and cost.
The table below provides examples of how different catalyst systems can influence the polymer architecture in the ROP of functional epoxides.
| Catalyst/Initiator System | Metal/Core Atom | Ligand/Activating Group | Influence on Polymer Architecture |
| Alkali Metal Alkoxides | K+, Na+ | Alkoxide | Initiates anionic ROP, moderate control |
| Schiff Base Complexes | Al(III), Co(III) | Salen-type ligands | High control, potential for stereoselectivity |
| Heterodinuclear Catalysts | Mg(II)Zn(II) | Macrocyclic ligands | Enhanced activity in ROCOP |
| Organocatalysts | N/A | N-Heterocyclic Carbene, Phosphazene base | Metal-free ROP, high efficiency |
Cycloaddition Reactions Involving the Oxirane Ring
The strained oxirane ring of this compound can participate in cycloaddition reactions, providing pathways to synthesize various heterocyclic compounds. wikipedia.orgudel.edu
[3+2] Cycloadditions for Heterocycle Synthesis
The oxirane can act as a three-atom component in [3+2] cycloaddition reactions. Under Lewis acid catalysis, electron-rich epoxides can react with alkenes in a formal [3+2] cycloaddition to yield substituted tetrahydrofurans. nih.govresearchgate.netmdpi.commdpi.com In the case of this compound, the electron-withdrawing nature of the ester group would influence the reactivity and regioselectivity of such a reaction. The reaction is believed to proceed through the formation of a carbonyl ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile.
The synthesis of 2,3-dihydrofurans can also be achieved from carbonyl ylides, which can be generated from the reaction of a carbene with a carbonyl group. researchgate.net While not a direct reaction of the epoxide, this highlights a related pathway to five-membered heterocycles.
Other Pericyclic Reactions and Their Products
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org Besides cycloadditions, the oxirane ring could potentially undergo other types of pericyclic reactions under specific conditions, such as thermal or photochemical activation. While specific examples for this compound are not documented, analogous transformations of functionalized epoxides suggest possibilities. For instance, intramolecular cyclizations of molecules containing both an epoxide and a reactive pi-system can lead to complex heterocyclic structures. nih.gov The rearrangement of vinyloxiranes, which can be formed from α,β-unsaturated ketones, can lead to furans. organic-chemistry.org
Transformations of the Carboxylate Ester Group
The carboxylate ester group in this compound is also amenable to a variety of chemical transformations, which can be performed while retaining the oxirane ring, provided the reaction conditions are carefully chosen.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.ukyoutube.com Basic hydrolysis (saponification) is typically carried out using an aqueous solution of a base like sodium hydroxide (B78521). kta.com Acid-catalyzed hydrolysis is usually performed by heating the ester with a dilute mineral acid. chemguide.co.uk Care must be taken, as harsh acidic or basic conditions can also promote the opening of the epoxide ring. libretexts.org
Reduction: The ester group can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters. masterorganicchemistry.comlibretexts.org However, LiAlH₄ can also open the epoxide ring. masterorganicchemistry.commasterorganicchemistry.com To achieve selective reduction of the ester, a milder reducing agent or specific reaction conditions, such as low temperatures, would be necessary. Diisobutylaluminium hydride (DIBAL-H) has been reported to reduce esters in the presence of epoxides under controlled, low-temperature conditions. stackexchange.com
Transesterification: The methyl ester can be converted to other esters by heating with an alcohol in the presence of an acid or base catalyst. This reaction is reversible and can be driven to completion by using a large excess of the desired alcohol.
Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is often slower than with more reactive carboxylic acid derivatives like acyl chlorides and may require heating or catalysis.
The following table summarizes the key transformations of the carboxylate ester group and the typical reagents used.
| Transformation | Reagent(s) | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic acid |
| Reduction | DIBAL-H (at low temp.), LiAlH₄ (less selective) | Primary alcohol |
| Transesterification | R'OH, H⁺ or base catalyst | Different ester (R-COOR') |
| Amidation | R'NH₂, heat | Amide |
Hydrolysis and Saponification Kinetics
The reactivity of the epoxide and ester groups in this compound is profoundly influenced by the reaction medium, particularly its pH. Both acid-catalyzed and base-mediated (saponification) hydrolysis pathways are critical transformations for this molecule, leading to the formation of diol and carboxylate products, respectively. Understanding the kinetics of these processes is fundamental to controlling reaction outcomes and designing synthetic strategies.
While specific kinetic data for the hydrolysis and saponification of this compound is not extensively documented in publicly available literature, the general principles of epoxide and ester hydrolysis provide a framework for understanding its expected behavior. The rate of hydrolysis is anticipated to be significantly dependent on factors such as temperature, solvent polarity, and the concentration of the acid or base catalyst.
Expected Trends in Hydrolysis and Saponification:
| Reaction Condition | Expected Rate Determining Step | Key Influencing Factors | Anticipated Products |
| Acid-Catalyzed Hydrolysis | Protonation of the epoxide oxygen, followed by nucleophilic attack of water. | pH, Temperature, Steric hindrance at the epoxide carbons. | 2,3-dihydroxyoctanoic acid |
| Saponification (Base-Mediated Hydrolysis) | Nucleophilic attack of hydroxide ion on the ester carbonyl, followed by epoxide ring opening. | Hydroxide ion concentration, Temperature, Solvent. | Salt of 2-hexyloxirane-2-carboxylic acid, Methanol (B129727) |
Reduction Reactions and Transesterification Processes
The selective reduction of either the ester or the epoxide moiety within this compound represents a significant synthetic challenge and an area of mechanistic interest. The choice of reducing agent is paramount in determining the reaction's outcome. Similarly, transesterification offers a pathway to modify the ester group, introducing different alkyl chains and potentially altering the compound's physical and chemical properties.
The reduction of α,β-epoxy esters can proceed through several pathways. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to the reduction of both the ester and the epoxide, yielding a diol. In contrast, milder or more selective reagents might allow for the preferential reduction of one functional group over the other. For instance, reagents known for selective ester reduction could potentially yield the corresponding epoxy alcohol.
Transesterification of this compound would typically be carried out under acidic or basic conditions in the presence of an alcohol. The equilibrium nature of this reaction necessitates strategies to drive it towards the desired product, such as using a large excess of the reactant alcohol or removing the methanol byproduct.
Potential Reduction and Transesterification Outcomes:
| Reaction Type | Reagent/Conditions | Potential Major Product(s) |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Octane-1,2,3-triol |
| Reduction | Diisobutylaluminium hydride (DIBAL-H) | 2-(hydroxymethyl)-2-hexyloxirane |
| Transesterification | Ethanol, H⁺ or RO⁻ catalyst | Ethyl 2-hexyloxirane-2-carboxylate |
Applications As a Chemical Intermediate and Building Block in Advanced Synthesis and Materials Science
Precursor for the Synthesis of Complex Organic Molecules
The inherent ring strain of the epoxide ring in Methyl 2-hexyloxirane-2-carboxylate makes it susceptible to nucleophilic attack, facilitating a wide range of ring-opening reactions. This reactivity is harnessed by synthetic chemists to introduce new functional groups and build molecular complexity, establishing it as a key building block in the synthesis of elaborate organic compounds. researchgate.net
In the realm of asymmetric synthesis, where the control of stereochemistry is paramount, chiral auxiliaries are indispensable tools. wikipedia.org These are stereogenic groups temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org While direct research on this compound as a precursor for chiral auxiliaries is not extensively documented, the broader class of chiral oxirane derivatives serves as a foundational source for their synthesis. ru.nl
The principle lies in the enantiomerically pure nature of the oxirane, which can be transferred to the target molecule. For instance, the ring-opening of a chiral epoxide with a suitable nucleophile can lead to the formation of chiral β-amino alcohols, which are key components of many chiral ligands and auxiliaries. ru.nl Pseudoephedrine, a well-known chiral auxiliary, provides a classic example of how a chiral scaffold can direct diastereoselective alkylation reactions, leading to enantiomerically enriched products such as carboxylic acids, aldehydes, and ketones. harvard.edu The development of novel auxiliaries, like pseudoephenamine, highlights the ongoing search for efficient and practical chiral controllers in asymmetric synthesis. harvard.edu The versatility of oxiranes in generating stereochemically defined structures underscores their potential in the synthesis of new and effective chiral auxiliaries.
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Precursor Type | Typical Application | Reference |
| (1S,2S)-Pseudoephedrine | Amino alcohol | Asymmetric alkylation to form chiral carboxylic acids | harvard.edu |
| (1R,2R)-Pseudoephenamine | Amino alcohol | Asymmetric alkylation, synthesis of chiral ketones and alcohols | harvard.edu |
| Oxazolidinones | Amino alcohol | Asymmetric aldol (B89426) reactions, alkylations | wikipedia.org |
| trans-2-Phenylcyclohexanol | Cyclohexanol derivative | Asymmetric ene reactions | wikipedia.org |
This table presents examples of established chiral auxiliaries to illustrate the concept; direct synthesis from this compound is an area for further research.
The ring-opening of epoxides is a fundamental transformation in organic synthesis that leads to the formation of functionalized alcohols. This reaction is particularly valuable for producing 1,2-diols and their derivatives. The reaction of an epoxide with water, alcohols, or other nucleophiles under acidic or basic conditions yields the corresponding diol or ether alcohol.
In the context of this compound, the nucleophilic attack on the oxirane ring can proceed at either of the two carbon atoms. The regioselectivity of this attack is influenced by the reaction conditions and the nature of the nucleophile. For instance, the reaction of 2-hexyloxirane with a selenomethyllithium reagent followed by cyclization has been used to synthesize oxetanes, demonstrating the versatility of the epoxide ring-opening/closing strategy. core.ac.uk The development of dual catalytic systems, such as the combination of photoredox and hydrogen atom transfer (HAT) catalysis, has enabled the use of alcohols as mild alkylating agents for the functionalization of heteroarenes, a process that can be conceptually extended to the modification of alcohols derived from epoxides. nih.gov
The concept of using well-defined molecular building blocks to construct complex molecular architectures is a cornerstone of modern organic synthesis. mdpi.com These building blocks, which possess specific functionalities and stereochemical information, can be assembled in a modular fashion to create diverse and intricate scaffolds. This compound, with its defined stereochemistry and multiple reactive sites, is an ideal candidate for such a building block.
Spirocyclic scaffolds, for example, have gained significant interest in medicinal chemistry due to their three-dimensional nature, which allows for the exploration of new chemical space. sigmaaldrich.com The synthesis of these complex structures often relies on the use of spirocyclic building blocks that can be functionalized to create innovative drug candidates. sigmaaldrich.com The dense and rigid nature of these building blocks provides well-defined exit vectors for substituents, enabling precise control over the spatial arrangement of functional groups. sigmaaldrich.com While not a spirocycle itself, the oxirane ring of this compound can serve as a linchpin for the construction of cyclic and polycyclic systems.
Role in the Development of Specialty Polymers and Resins
Specialty polymers are a class of materials designed to exhibit exceptional properties, such as high thermal stability, chemical resistance, and specific mechanical characteristics. The incorporation of functional monomers into polymer chains is a key strategy for tailoring these properties.
The polymerization of functionalized monomers is a fundamental approach to creating both thermosetting and thermoplastic materials. While direct polymerization studies of this compound are not widely reported, its structural motifs are found in monomers used for specialty polymers. For example, 2-methoxy-4-vinylphenol (B128420) (MVP), a styrene-like monomer derived from the bio-based ferulic acid, can be polymerized to form thermoplastics. mdpi.com The vinyl group in MVP is analogous to the reactive site needed for polymerization, and the additional functional groups allow for further modification.
Anionic polymerization is a powerful technique for creating well-defined polymer architectures, including those found in thermoplastic elastomers. google.com This method allows for precise control over molecular weight and structure, leading to materials with tailored properties. The development of elastomer precursors often involves the polymerization of monomers containing specific functional groups that can later be cross-linked. google.comgoogle.com The oxirane ring in this compound could potentially be opened during or after polymerization to introduce reactive hydroxyl groups, which can then participate in cross-linking reactions to form thermosetting materials.
Cross-linking is a critical process for enhancing the properties of polymers, transforming them from linear chains into three-dimensional networks. specialchem.com This modification significantly improves mechanical strength, thermal stability, and chemical resistance. hengdasilane.commdpi.com Cross-linking agents are molecules that can form covalent bonds between polymer chains. nih.gov
The effectiveness of a cross-linking agent depends on its chemical structure and reactivity. While specific studies detailing the use of this compound as a cross-linking agent are scarce, its bifunctional nature—possessing both an epoxide ring and a carboxylate group—suggests its potential in this role. The epoxide ring can react with various functional groups present on polymer backbones, such as hydroxyl or amine groups, to form covalent linkages. For instance, in the modification of poly(methyl methacrylate) (PMMA), various dimethacrylate cross-linking agents are used to improve its mechanical properties. nih.gov The incorporation of such agents enhances resistance to cracking and dissolution in organic solvents. nih.gov The principles governing the action of these agents could be applied to the potential use of this compound in polymer modification.
Table 2: Common Cross-linking Agents and Their Effects on Polymer Properties
| Cross-linking Agent | Polymer System | Improved Properties | Reference |
| Ethylene (B1197577) glycol dimethacrylate (EGDMA) | Poly(methyl methacrylate) (PMMA) | Flexural strength, surface hardness | nih.gov |
| Tetraethylene glycol dimethacrylate (TEGDMA) | Poly(methyl methacrylate) (PMMA) | Impact strength, flexural strength | nih.gov |
| Glutaraldehyde | Biopolymers (e.g., chitosan, collagen) | Mechanical strength, stability | mdpi.com |
| Genipin | Biopolymers (e.g., collagen, hyaluronic acid) | Structural stability, biocompatibility | mdpi.com |
This table provides examples of common cross-linking agents and their effects to illustrate the concept. The specific application of this compound as a cross-linking agent is an area for further investigation.
Intermediate for Fine Chemical Production
Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The unique structure of this compound makes it a valuable precursor in the multi-step synthesis of such high-value products. mychemblog.com
This compound belongs to a class of compounds known as glycidic esters. The synthesis of these molecules via the Darzens condensation, discovered in 1904, was a foundational development in the fragrance and flavor industry. perfumerflavorist.comwikipedia.org Glycidic esters are well-established intermediates for producing aldehydes and ketones, many of which possess desirable aromatic properties. scentspiracy.comasianpubs.org
The typical synthetic pathway involves the hydrolysis of the glycidic ester, which can lead to a subsequent decarboxylation and rearrangement, yielding a carbonyl compound. wikipedia.org In the case of this compound, such a transformation could theoretically lead to various aldehydes or ketones with fruity or floral notes, a common characteristic of compounds in this class. slideshare.net For example, ethyl methyl phenyl glycidate, a related compound, is known commercially as "strawberry aldehyde" for its characteristic scent. perfumerflavorist.comslideshare.net While direct use of this compound as a fragrance is not widely documented, its role as a potential precursor aligns with the historical and ongoing use of glycidic esters in the fragrance industry. perfumerflavorist.comscentspiracy.com
The development of new agrochemicals, such as herbicides and pesticides, often relies on the synthesis of complex chiral molecules to ensure high efficacy and target specificity. Chiral epoxides are considered highly valuable building blocks in the synthesis of these active ingredients for the pharmaceutical and agrochemical industries. buchler-gmbh.com Glycidic acid derivatives, in general, are recognized as useful intermediates in the synthesis of pesticides. ontosight.ai
The Darzens condensation, used to produce glycidic esters, is a reaction capability employed by companies that manufacture intermediates for the crop protection sector. hikal.com The epoxide ring of this compound can be opened stereoselectively to introduce specific functional groups, creating chiral centers that are often crucial for the biological activity of an agrochemical. While specific examples of its use are not prevalent in public literature, its chemical nature as a functionalized, chiral-capable epoxide places it firmly in the category of potential intermediates for advanced agrochemical synthesis. buchler-gmbh.com
Contributions to Surface Chemistry and Coating Technologies
The ability of a chemical to modify a surface or form a protective layer is critical in many industrial applications. Epoxides are the primary chemical group in epoxy resins, which are renowned for their use in high-performance adhesives and coatings due to their excellent adhesion, chemical resistance, and mechanical strength. mdpi.commdpi.com
The utility of this compound in this field is derived from the reactivity of its epoxide ring. This group can react with active hydrogen atoms on a surface (e.g., from hydroxyl groups on metal oxides or cellulose) or with curing agents to form a durable, cross-linked polymer network. emerald.com When applied as part of a coating formulation, it can contribute in several ways:
Adhesion Promotion: The epoxide can form covalent bonds with the substrate, enhancing the adhesion of the coating. scientific.net
Cross-linking: It can react with multifunctional curing agents (like amines) to contribute to the formation of the three-dimensional polymer network that gives the coating its durability. mdpi.comohiolink.edu
Surface Modification: The hexyl chain provides a hydrophobic character, which can impart water resistance to the finished coating. The ester group offers a site for further reactions, potentially to attach anti-corrosion or anti-fouling moieties.
The development of coatings based on modified epoxide binders is an active area of research, with a focus on enhancing properties like corrosion resistance and mechanical toughness. mdpi.comscientific.netohiolink.edu
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Spectroscopic and Analytical Methodologies for Characterization and Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Methyl 2-hexyloxirane-2-carboxylate. It provides precise information about the chemical environment of each atom, enabling the confirmation of the molecular skeleton and the assignment of its stereochemistry.
The differentiation of this compound from potential constitutional isomers and the confirmation of its structure are readily achieved using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy : The proton NMR spectrum provides key diagnostic signals. The presence of the C2 quaternary center, which is chiral, renders the two protons on the C3 of the oxirane ring diastereotopic. Consequently, they are expected to appear as two distinct signals, each likely a doublet due to geminal coupling. The methyl ester protons would present as a sharp singlet, while the hexyl chain would show a series of multiplets. The chemical shifts can be predicted based on analogous structures. For instance, in similar oxirane esters, the epoxide protons appear in a distinct region of the spectrum. clockss.org
¹³C NMR Spectroscopy : The carbon NMR spectrum is equally informative. It will show a unique signal for each of the ten carbon atoms in the molecule. The presence of a quaternary carbon signal in the epoxide region (around 50-70 ppm) corresponding to C2 is a key indicator of the correct structure. The signals for the ester carbonyl, the methoxy (B1213986) carbon, and the six carbons of the hexyl chain would also be present in their characteristic chemical shift ranges. oxinst.comrsc.org This technique is powerful for distinguishing between regioisomers, which have the same molecular formula but different atomic connectivity. oxinst.com
2D NMR Techniques :
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. It would confirm the connectivity within the hexyl chain by showing correlations between adjacent methylene (B1212753) (CH₂) groups.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These techniques correlate protons directly to the carbons they are attached to. This allows for unambiguous assignment of both ¹H and ¹³C signals, for instance, confirming which proton signals belong to the oxirane ring versus the hexyl chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on spectral information for similar compounds.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Oxirane CH₂ (C3) | 2.8 - 3.2 (2H, m) | 48.0 - 52.0 |
| Oxirane C (C2) | - | 55.0 - 65.0 |
| Ester C=O | - | 168.0 - 172.0 |
| Ester OCH₃ | 3.7 - 3.8 (3H, s) | 52.0 - 53.0 |
| Hexyl CH₂ (alpha) | 1.6 - 1.8 (2H, m) | 30.0 - 35.0 |
| Hexyl (CH₂)₄ | 1.2 - 1.5 (8H, m) | 22.0 - 32.0 |
Determining the enantiomeric excess (ee) of a chiral compound like this compound is critical, as different enantiomers can have vastly different biological activities. Since enantiomers are spectroscopically identical in an achiral environment, a chiral auxiliary is required to induce diastereomeric differences that are observable by NMR.
A common strategy involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or chiral boronic acids. researchgate.netnih.gov For an epoxide like this compound, derivatization typically requires a preliminary reaction. A synthetic precursor, such as the corresponding allylic alcohol, can be derivatized with a CDA to form diastereomeric esters. researchgate.net These diastereomers will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum. The integration of these distinct signals allows for the precise quantification of the enantiomeric ratio. researchgate.netnih.gov
Alternatively, chiral solvating agents (CSAs) or chiral lanthanide shift reagents can be used to induce temporary, non-covalent diastereomeric interactions, which also lead to signal separation in the NMR spectrum, allowing for ee determination without chemical modification of the analyte. nih.gov
Table 2: Hypothetical ¹H NMR Data for Diastereomeric Mosher Esters for Enantiomeric Purity Analysis Illustrative data showing chemical shift non-equivalence (ΔΔδ) after derivatization.
| Proton Signal | Diastereomer 1 (R-ester) δ (ppm) | Diastereomer 2 (S-ester) δ (ppm) | ΔΔδ (ppm) |
|---|---|---|---|
| Ester OCH₃ | 3.55 | 3.58 | 0.03 |
Mass Spectrometry (MS) Techniques for Mechanistic Studies and Product Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of this compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₁₀H₁₈O₃), HRMS can confirm this specific formula, distinguishing it from any other isomers or compounds that might have the same nominal mass but a different elemental composition. rsc.org This confirmation is a critical step in structure verification.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Type |
|---|
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a specific ion. In an MS/MS experiment, a precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, characteristic fragmentation pathways would include:
Loss of the methoxy radical : [M - •OCH₃]⁺
Loss of the entire ester group : [M - •COOCH₃]⁺
Alpha-cleavage : Cleavage of the C-C bond between the oxirane ring and the hexyl chain.
Cleavage of the hexyl chain : A series of fragment ions separated by 14 Da (CH₂) is characteristic of alkyl chains. libretexts.orgarizona.edu
Ring-opening and subsequent cleavages : The strained epoxide ring can open and lead to various characteristic losses.
Analyzing these fragmentation pathways helps to piece together the molecule's structure, confirming the presence of the methyl ester, the hexyl group, and the oxirane core, which is invaluable for identifying the compound in complex mixtures or for confirming the outcome of a chemical reaction. researchgate.netmiamioh.edu
Table 4: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ = 187.13)
| Fragment Ion m/z | Proposed Neutral Loss | Structure of Loss |
|---|---|---|
| 155.10 | 32 | CH₄O |
| 127.11 | 60 | C₂H₄O₂ |
| 115.08 | 72 | C₄H₈O |
Chromatographic Methods for Separation, Purity Assessment, and Quantitative Analysis
Chromatography is essential for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity and performing quantitative analysis.
Gas Chromatography (GC) : Given its expected volatility, GC is a suitable method for analyzing this compound. When coupled with a Flame Ionization Detector (FID), GC can be used for accurate quantification and purity assessment. Coupling with a Mass Spectrometer (GC-MS) allows for both separation and identification of the compound and any impurities. A method for the quantitative analysis of related epoxy acids in oils has been established using GC after derivatization. nih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for both purity assessment and preparative purification. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile (B52724)/water or methanol (B129727)/water) would likely be effective for analysis. mdpi.com
Chiral Chromatography : To separate the two enantiomers of this compound, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. This allows for the direct separation and quantification of the (R) and (S) enantiomers, providing a precise measure of enantiomeric purity. This is often the preferred method over NMR with derivatizing agents as it does not require chemical modification of the sample.
Table 5: Application of Chromatographic Techniques for this compound
| Technique | Application | Information Obtained |
|---|---|---|
| GC-FID | Quantitative Analysis, Purity | Concentration, Percentage Purity |
| GC-MS | Identification of Components | Molecular Weight, Structural Fragments |
| HPLC-UV/MS | Purity Assessment, Quantification | Percentage Purity, Concentration, Mass Confirmation scirp.org |
Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development
Chromatographic techniques are fundamental for the separation and quantification of "this compound" from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): GC is a powerful tool for analyzing volatile compounds. For carboxylic acids and their derivatives, derivatization is often necessary to improve chromatographic behavior by increasing volatility and reducing polarity. lmaleidykla.lt A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The development of a GC method would involve optimizing parameters such as the column type (nonpolar columns like DB-1 or DB-5 are suitable for nonpolar analytes), carrier gas flow rate, and temperature program. lmaleidykla.ltchromforum.org For instance, a typical temperature program might start at a low temperature, hold for a minute, and then ramp up to a higher temperature to ensure the separation of all components. lmaleidykla.lt Flame Ionization Detection (FID) is a common detector for this purpose, though GC-Mass Spectrometry (GC-MS) provides more definitive identification. chromforum.orgjmb.or.kr
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC. nih.gov For "this compound," a reversed-phase HPLC method would likely be employed. nih.gov Method development involves the careful selection of the stationary phase (e.g., a C18 column), mobile phase composition (often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid), and detector. researchgate.netphcog.com A photodiode array (PDA) detector can provide spectral information, while coupling LC with Mass Spectrometry (LC-MS) offers high sensitivity and specificity. nih.gov Ultra-Performance Liquid Chromatography (UPLC) can offer faster analysis times and higher resolution compared to traditional HPLC. phcog.com
Table 1: Illustrative Chromatographic Conditions for the Analysis of Epoxy Esters
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase/Carrier Gas | Helium | Acetonitrile/Water gradient |
| Injector Temperature | 250 °C | N/A |
| Oven/Column Temperature | 60 °C (2 min), then 10 °C/min to 280 °C | 30 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Photodiode Array (PDA) or Mass Spectrometer (MS) |
| Sample Preparation | Derivatization (e.g., silylation) may be required | Dissolution in a suitable solvent (e.g., acetonitrile) |
This table presents typical starting conditions for method development and may require optimization for "this compound".
Chiral Chromatography for Enantiomeric Excess Determination
Since "this compound" is a chiral molecule, determining the enantiomeric excess (ee) is critical, especially in asymmetric synthesis. Chiral chromatography, particularly chiral HPLC, is the most widely used technique for this purpose. scielo.br
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, AD series), are very common and effective for a broad range of chiral compounds, including epoxides. scielo.brrsc.org The development of a chiral HPLC method involves screening different chiral columns and mobile phases (typically mixtures of hexane (B92381) and an alcohol like isopropanol) to achieve baseline separation of the enantiomers. rsc.orgwiley-vch.de The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. rsc.org Chiral Gas Chromatography (GC) can also be used for volatile chiral compounds, often after derivatization. princeton.edunih.gov
Table 2: Example of Chiral HPLC Method for Epoxy Ester Analysis
| Parameter | Condition |
| Column | Chiralcel® AD-H (4.6 mm x 25 cm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 25 °C |
| Retention Times | tR (minor enantiomer) = 6.6 min, tR (major enantiomer) = 8.2 min |
Data adapted from a study on similar α,β-epoxy esters. rsc.org Retention times are illustrative and would be specific to the analyzed compound.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Progress Tracking
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are invaluable for identifying functional groups and monitoring the progress of chemical reactions in real-time. mdpi.comspectroscopyonline.com
FTIR Spectroscopy: FTIR spectroscopy is highly effective for identifying the key functional groups in "this compound." The characteristic absorption bands for the epoxy ring are typically found around 1250 cm⁻¹ (ring breathing), 915 cm⁻¹, and 840-750 cm⁻¹. researchgate.netcore.ac.uknih.gov The ester carbonyl (C=O) stretching vibration will appear as a strong band around 1730 cm⁻¹. core.ac.uk During a reaction, such as the epoxidation of an α,β-unsaturated ester, the disappearance of the alkene C=C stretching band and the appearance of the epoxide bands can be monitored to track the reaction's progress. rsc.org Similarly, in ring-opening reactions, the disappearance of the epoxide bands would be indicative of the reaction's completion. researchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for monitoring reactions in situ, even in aqueous media. mdpi.com The epoxide ring breathing mode is also Raman active and can be observed around 1254 cm⁻¹. spectroscopyonline.comoceanoptics.com The C=O stretch of the ester is also readily detectable. Raman spectroscopy can be used to monitor the consumption of reactants and the formation of products in real-time, providing kinetic information about the reaction. mdpi.com
Table 3: Key Vibrational Frequencies for "this compound"
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Vibration Type |
| Epoxide Ring | FTIR/Raman | ~1254 | Ring Breathing |
| Epoxide Ring | FTIR | ~915 | Asymmetric Ring Stretch |
| Epoxide Ring | FTIR | ~830 | Symmetric Ring Stretch |
| Ester Carbonyl | FTIR/Raman | ~1730 | C=O Stretch |
| C-O-C (Ester) | FTIR | ~1200-1000 | Stretch |
These are approximate values and can vary slightly based on the molecular environment.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment of Chiral Derivatives
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. frontiersin.orgull.es
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com While simple epoxides may not have a strong chromophore to give a significant CD signal in an accessible region, their absolute configuration can often be determined by converting them into derivatives with suitable chromophores. acs.org The exciton-coupled circular dichroism (ECCD) protocol is a powerful approach where a chiral substrate is complexed with a host molecule containing multiple chromophores, inducing a predictable CD signal from which the absolute configuration can be deduced. researchgate.net
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. ull.es The shape of the ORD curve, known as a Cotton effect curve, in the vicinity of an absorption band is characteristic of the stereochemistry of the molecule. ull.esumich.edu Similar to CD, derivatization may be necessary to introduce a chromophore that exhibits a measurable Cotton effect. The absolute configuration can be assigned by comparing the experimental ORD curve with that of known compounds or by applying empirical rules. umich.edumdpi.com
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. researchgate.netcore.ac.uk
While "this compound" is likely a liquid or low-melting solid at room temperature, making it difficult to crystallize, its solid derivatives can be analyzed by X-ray crystallography. amazonaws.com For example, the epoxide can be converted into a chiral diol or another crystalline derivative. caltech.edu The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. This provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. The absolute configuration of a derivative can then be used to infer the absolute configuration of the parent epoxide. nih.govacs.org
Computational and Theoretical Chemistry Studies of Methyl 2 Hexyloxirane 2 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) has become a primary method for computing the electronic structure of molecules in chemistry and materials science. aimspress.com It is based on the principle that the energy of a many-electron system can be determined from the electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. aimspress.com DFT calculations are employed to predict a wide range of properties, including molecular geometries, binding energies, and the characteristics of molecular orbitals. aimspress.comresearchgate.net
For Methyl 2-hexyloxirane-2-carboxylate, DFT calculations would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional structure. Following optimization, molecular orbital analysis is performed. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
The analysis also involves mapping the spatial distribution of these frontier orbitals. In a molecule like this compound, the HOMO is likely to be localized on the oxygen atom of the oxirane ring and the hexyloxy group, which have lone pairs of electrons. The LUMO is expected to be concentrated around the antibonding orbitals of the C-O bonds in the strained oxirane ring and the carbonyl group (C=O) of the ester. The composition of the molecular orbitals can be quantitatively analyzed to determine the contribution of different atoms and atomic orbitals. sioc-journal.cn
Table 1: Illustrative DFT-Calculated Electronic Properties
This table presents hypothetical data for this compound to illustrate typical results from DFT calculations.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Exploration of Reaction Mechanisms via Transition State Theory and Potential Energy Surface Mapping
Understanding how a chemical reaction occurs requires exploring the transformation from reactants to products. This is achieved by mapping the potential energy surface (PES) and applying Transition State Theory (TST). libretexts.orgwikipedia.orgyoutube.com A PES is a multidimensional landscape that shows the potential energy of a chemical system for all possible arrangements of its atoms. youtube.comresearchgate.net Stable molecules (reactants, products, intermediates) correspond to valleys or minima on the PES, while the pathways between them go through mountain passes, known as saddle points. libretexts.orgyoutube.com
The highest point on the lowest-energy path connecting reactants and products is the transition state, an unstable, high-energy species. libretexts.org TST explains reaction rates by assuming an equilibrium between reactants and the activated complex at the transition state. wikipedia.orglibretexts.org The rate of reaction is then determined by the concentration of the activated complex and the frequency at which it converts to products. libretexts.org
For this compound, a key reaction is the nucleophilic ring-opening of the strained oxirane. Computational chemists can model this reaction by mapping the PES for the approach of a nucleophile. This mapping allows for the identification of the transition state structure and the calculation of the activation energy (ΔG‡), which is the free energy difference between the reactants and the transition state. utexas.edu The activation energy is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions. utexas.edu These calculations can predict reaction rates and explain how factors like the nature of the nucleophile and solvent affect the reaction mechanism. wikipedia.orgutexas.edu
Table 2: Hypothetical Thermodynamic Parameters for Oxirane Ring-Opening
This table provides representative data for a modeled reaction, illustrating the outputs of TST calculations.
| Parameter | Hypothetical Value | Description |
| Activation Free Energy (ΔG‡) | 25 kcal/mol | The energy barrier the reaction must overcome. |
| Activation Enthalpy (ΔH‡) | 18 kcal/mol | The change in heat content on reaching the transition state. |
| Activation Entropy (ΔS‡) | -23 cal/mol·K | The change in disorder on reaching the transition state. |
Conformational Analysis and Energetic Profiles of Oxirane Ring Systems
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds, and their relative energies. libretexts.orgauremn.org.br For this compound, conformational flexibility exists primarily in the n-hexyl chain of the hexyloxy group.
The oxirane ring itself is a rigid three-membered ring, but its substituents introduce conformational complexity. The long hexyloxy chain can adopt numerous conformations due to rotation around its C-C and C-O single bonds. Computational methods are used to explore the potential energy surface related to these rotations. The most stable conformations will minimize steric strain, such as gauche interactions, which are similar to those observed in butane. libretexts.orgcsbsju.edu
The analysis involves systematically rotating key dihedral angles and calculating the energy at each step to generate an energetic profile. For the hexyloxy group, the most stable arrangement is likely to be an extended, anti-periplanar conformation to minimize steric hindrance. In contrast, more compact, gauche conformations would be higher in energy. libretexts.org The relative populations of these conformers at a given temperature can be estimated from their calculated energy differences. Understanding the preferred conformation is vital as it can influence the molecule's reactivity by affecting the accessibility of the reactive sites, namely the oxirane ring.
Table 3: Energetic Profile of Hypothetical Conformers of the Hexyloxy Side Chain
This table shows an example of a conformational analysis, comparing the relative stability of different arrangements of the side chain.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Primary Strain Type |
| Anti (extended) | ~180° | 0.0 (Reference) | Minimal |
| Gauche 1 | ~60° | +0.9 | Torsional/Steric |
| Gauche 2 | ~-60° | +0.9 | Torsional/Steric |
| Eclipsed | ~120° | +3.5 | Steric Repulsion |
Molecular Dynamics Simulations for Reactivity and Solvation Effects
While DFT and TST calculations often model molecules in a vacuum, real chemical reactions occur in a solvent. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.orgelsevierpure.com An MD simulation calculates the trajectory of each particle by solving Newton's equations of motion, providing a detailed view of the system's dynamic behavior. elsevierpure.com
For this compound, MD simulations can be used to investigate its behavior in a solvent, such as water or an organic solvent. By explicitly including hundreds or thousands of solvent molecules in the simulation box, one can study how the solvent influences the molecule's conformational preferences and reactivity. Solvation effects, such as hydrogen bonding between the solvent and the oxygen atoms of the oxirane or ester groups, can stabilize certain conformations or transition states, thereby altering reaction rates. elsevierpure.com
MD simulations can provide insights into how solvent molecules organize around the solute and how this "solvation shell" affects the approach of a reactant to the oxirane ring. These simulations can help bridge the gap between theoretical calculations on isolated molecules and experimental results obtained in solution. arxiv.org
Table 4: Typical Setup and Outputs of an MD Simulation
This table outlines key parameters for a hypothetical MD simulation of this compound in a water box.
| Parameter/Output | Example Value/Description | Purpose |
| System Composition | 1 solute molecule + ~5000 water molecules | To model a dilute aqueous solution. |
| Simulation Time | 100 nanoseconds | To allow for sufficient sampling of molecular motion. |
| Temperature | 298 K (25 °C) | To simulate room temperature conditions. |
| Key Output 1 | Radial Distribution Functions | Describes the structure of the solvent around the solute. |
| Key Output 2 | Conformational Trajectory | Shows how the molecule's shape changes over time. |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their reactivity. mdpi.com The core idea is to correlate experimentally measured reactivity (like a reaction rate constant) with calculated properties of the molecules, known as molecular descriptors. mdpi.comnih.gov
To build a QSRR model for a class of compounds like substituted 2-oxiranecarboxylates, one would first synthesize or select a set of related molecules with varying substituents. Their reactivity for a specific reaction, such as ring-opening, would be measured experimentally. Then, a wide range of molecular descriptors would be calculated for each molecule using computational chemistry software. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices).
Using statistical methods like multilinear regression, a mathematical model is developed that best predicts the reactivity from a small set of the most relevant descriptors. mdpi.com A robust QSRR model can then be used to predict the reactivity of new, unsynthesized compounds, guiding the design of molecules with desired properties. mdpi.comnih.gov
Table 5: Example of a Hypothetical QSRR Model Equation
This table illustrates the form of a QSRR model for predicting the logarithm of a reaction rate constant (log k).
| Model Equation | log k = c₀ + c₁(LUMO) + c₂(V_mol) + c₃*(q_O) |
| Descriptor | Description |
| LUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| V_mol | Molecular Volume |
| q_O | Partial charge on the oxirane oxygen atom |
| Statistical Parameter | Value |
| R² (Coefficient of Determination) | 0.92 |
| Q² (Cross-validated R²) | 0.85 |
Note: The coefficients (c₀, c₁, etc.) are determined through statistical fitting of the data.
Future Perspectives and Emerging Research Directions
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Optimization
The synthesis of complex molecules like Methyl 2-hexyloxirane-2-carboxylate is a multi-step process that offers significant opportunities for optimization through artificial intelligence (AI) and machine learning (ML). nso-journal.org Traditional synthetic routes, such as those involving the alkylation of methallyl alcohol followed by Sharpless epoxidation, can be refined to improve efficiency, yield, and sustainability. semanticscholar.orgresearchgate.net
Predict Optimal Reaction Conditions: ML algorithms can sift through countless variables—including catalysts, solvents, temperatures, and reaction times—to identify the ideal conditions for each synthetic step, minimizing trial-and-error experimentation. preprints.org
Design Novel Synthetic Routes: Computer-Aided Synthesis Planning (CASP) tools can retrospectively analyze the target molecule and suggest multiple synthetic pathways, including those that human chemists might overlook. novalix.com This could lead to shorter, more cost-effective, and environmentally benign routes. novalix.commdpi.com
Enhance Yield and Purity: By optimizing parameters and suggesting alternative reagents, AI can help maximize the conversion of reactants into the desired product, reducing waste and simplifying purification processes. mdpi.com
The overarching goal is to create a fully automated synthesis platform where AI designs the route and robotic systems execute the reactions, accelerating the discovery and production of valuable oxirane derivatives. nso-journal.org
| AI/ML Application | Objective | Potential Impact |
| Reaction Prediction | Accurately forecast the products and yields of novel reactions under various conditions. preprints.org | Reduced experimental workload and faster identification of viable synthetic steps. preprints.org |
| Synthetic Route Design | Identify the most efficient and sustainable pathways from starting materials to the final product. technavio.comnovalix.com | Lower production costs, reduced environmental footprint, and discovery of innovative chemical transformations. preprints.orgmdpi.com |
| Process Optimization | Refine existing synthesis protocols by optimizing parameters like temperature, pressure, and catalyst loading. mdpi.com | Increased reaction efficiency, higher yields, and improved product purity. mdpi.com |
Development of Novel Catalytic Systems for Green and Efficient Transformations
Catalysis is central to the synthesis and transformation of oxiranes. Future research will focus on developing novel catalytic systems that are not only highly efficient and selective but also align with the principles of green chemistry. While established methods like the Sharpless epoxidation using titanium-based catalysts are effective for creating specific stereoisomers semanticscholar.orgresearchgate.net, there is a drive towards more sustainable alternatives.
Emerging research directions include:
Earth-Abundant Metal Catalysts: Moving away from rare and precious metal catalysts (e.g., ruthenium, palladium) towards catalysts based on abundant and less toxic metals like aluminum or scandium. thieme-connect.deresearchgate.net Aluminum complexes, for instance, have shown high efficiency in catalyzing reactions between epoxides and isocyanates. researchgate.net
Homogeneous and Heterogeneous Catalysis: Developing both soluble (homogeneous) and solid-supported (heterogeneous) catalysts. Heterogeneous catalysts are particularly desirable for industrial applications as they can be easily separated from the reaction mixture and reused, reducing waste and cost.
Enantioselective Catalysis: Designing new chiral catalysts that can control the stereochemistry of reactions, yielding enantiomerically pure products. This is crucial as the biological activity of oxirane derivatives is often dependent on a specific enantiomer. semanticscholar.org
Domino Reaction Catalysis: Creating catalytic systems that can initiate a cascade of reactions in a single pot. For example, silver(I) catalysts have been used to trigger a domino sequence in related epoxide-propargylic esters, involving ring-opening, rearrangement, and cyclization to form complex heterocyclic products. nih.gov
| Catalytic System | Transformation Type | Key Advantage | Reference |
| Titanium/Tartrate | Asymmetric Epoxidation | High enantioselectivity (Sharpless Epoxidation) | semanticscholar.orgresearchgate.net |
| Silver(I) | Intramolecular Cyclization / Domino Reaction | Access to complex heterocyclic structures in one pot | nih.gov |
| Aluminum Complexes | Cycloaddition (e.g., with isocyanates) | Use of earth-abundant metal, high efficiency | researchgate.net |
| Scandium/N-oxide | Epoxidation | Novel system for alkene oxidation | thieme-connect.de |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The high reactivity of the strained oxirane ring, combined with the ester functionality, provides a rich playground for exploring novel chemical reactions. researchgate.net While nucleophilic ring-opening is a well-known transformation researchgate.netacs.org, future research aims to uncover and control more complex and unprecedented reactivity patterns.
Key areas of exploration include:
Domino and Cascade Reactions: Designing substrates that, upon a single activation event, undergo a series of intramolecular transformations to rapidly build molecular complexity. Silver-catalyzed cyclizations of N-tethered epoxide-propargylic esters into 1,4-oxazine derivatives exemplify this elegant approach, combining ring-opening, rearrangement, and cycloisomerization in one sequence. nih.gov
Selective Functionalization: Developing methods to selectively react with either the oxirane or the ester group. Studies have shown that reactions with certain nucleophiles, like furfurylamine, can lead to a mixture of products from both epoxide ring-opening and aminolysis of the ester. researchgate.netresearchgate.net Future work will focus on fine-tuning reaction conditions and catalysts to direct the reaction towards a single, desired outcome.
Ring-Expansion and Ring-Contraction Reactions: Investigating transformations that alter the size of the heterocyclic ring. For instance, epoxides can be ring-expanded to form four-membered oxetane (B1205548) rings, which are also valuable motifs in medicinal chemistry. acs.orgcore.ac.uk
Reactions with Unconventional Partners: Exploring the reactivity of this compound with novel reagents, such as organosilicon or organoselenium compounds, to create unique sulfur- or selenium-containing molecules with potentially interesting biological or material properties. unifi.it
Design and Synthesis of Advanced Functional Materials Incorporating Oxirane and Ester Moieties
The presence of both an oxirane and an ester group makes this compound and similar molecules ideal building blocks (monomers) for advanced functional materials. rsc.orgrsc.org The oxirane group provides a site for ring-opening polymerization to form polyether backbones, while the ester group can be incorporated into polyester (B1180765) structures or act as a functional side chain.
Future research is focused on using these moieties to create:
Liquid Crystal Elastomers (LCEs): Incorporating oxirane-containing units into polymer networks can produce LCEs. These materials combine the properties of liquid crystals and elastomers, leading to applications in soft robotics, sensors, and actuators. rsc.org The hexyl chain of the title compound could influence the liquid crystalline phase and mechanical properties.
Self-Healing and Reversible Polymers: The reactivity of the oxirane and ester groups can be harnessed to create dynamic polymer networks. For example, furan (B31954) moieties can be attached via epoxide ring-opening to create monomers for thermally reversible materials based on the Diels-Alder reaction. researchgate.netresearchgate.net
High-Performance Thermosets: Self-curable epoxy compounds, where active ester and epoxide groups react with each other, can lead to thermosets with high glass transition temperatures (Tg) and low thermal expansion, desirable for microelectronics and advanced composites. rsc.org
Bio-based and Biodegradable Materials: As society moves towards a circular economy, there is growing interest in synthesizing monomers from renewable resources. researchgate.net The structure of this compound is related to fatty acid derivatives, suggesting pathways for creating more sustainable polymers and materials. researchgate.netuohyd.ac.in
Q & A
Q. What are the recommended synthetic routes for Methyl 2-hexyloxiyrane-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves epoxidation of a hexene derivative followed by esterification. For example:
- Epoxidation: Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to minimize side reactions.
- Esterification: React the epoxide intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of mCPBA to alkene) to maximize yield .
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Epoxidation | mCPBA, DCM, 0–5°C, 12 h | TLC (hexane:EtOAc) |
| Esterification | Methyl chloroformate, Et₃N, RT, 6h | NMR (disappearance of epoxide protons) |
Q. How should researchers characterize Methyl 2-hexyloxirane-2-carboxylate using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR: Assign the epoxide protons (δ 3.1–3.5 ppm, AB quartet) and ester carbonyl (δ 170–175 ppm in ¹³C NMR). Compare with analogous oxirane-carboxylates to confirm regiochemistry.
- Mass Spectrometry (MS): Use high-resolution ESI-MS to verify molecular ion [M+Na]⁺ and fragmentation patterns (e.g., loss of hexyl group).
- IR: Confirm ester C=O stretch (~1740 cm⁻¹) and epoxide C-O-C asymmetric stretch (~1250 cm⁻¹). Ensure proper handling to avoid hydrolysis of the epoxide or ester moieties .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical assignment:
- Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Employ direct methods in SHELXT for initial phase estimation .
- Refinement: Apply full-matrix least-squares refinement in SHELXL , incorporating anisotropic displacement parameters for non-H atoms . Discrepancies in torsion angles (e.g., epoxide ring puckering) can be analyzed using Cremer-Pople parameters to quantify ring distortion .
Table 2: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| R-factor (R₁) | 0.032 |
| Flack parameter | 0.02(2) |
| Epoxide puckering (q) | 0.45 Å |
Q. What computational approaches are suitable for modeling the conformational dynamics of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate in explicit solvent (e.g., chloroform) using AMBER or CHARMM force fields. Analyze torsional angles (C-O-C-O) to assess epoxide ring flexibility.
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level. Calculate NMR chemical shifts with GIAO approximation to validate experimental data.
- Ring Puckering Analysis: Apply Cremer-Pople coordinates to quantify nonplanarity, comparing results to crystallographic data .
Q. How can researchers address contradictions in spectroscopic vs. computational data for this compound?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm may indicate solvent effects or dynamic averaging.
- Dynamic Effects: Perform variable-temperature NMR to detect conformational exchange broadening (e.g., coalescence of epoxide proton signals at elevated temperatures).
- Software Comparison: Refine crystallographic data using both SHELXL and WinGX to check for systematic errors in thermal parameters .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents.
- Waste Management: Collect waste in halogen-resistant containers, neutralize with aqueous NaHCO₃, and dispose via certified hazardous waste services .
- Emergency Response: For skin contact, rinse immediately with water for 15 minutes; consult SDS for specific antidotes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
